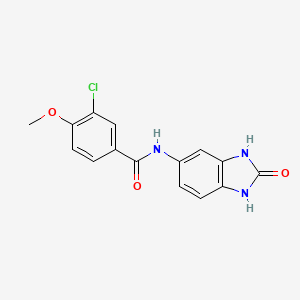![molecular formula C14H19ClF3NO2 B4408311 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride
Vue d'ensemble
Description
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride, also known as TFMPH, is a synthetic compound that has gained interest in scientific research due to its potential as a pharmacological tool. TFMPH is a morpholine derivative that has a trifluoromethylphenyl group attached to it. This chemical structure has been found to have unique properties that make it useful for studying various biological processes.
Mécanisme D'action
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride works by binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the brain, which can have various physiological effects. This compound has also been found to inhibit the reuptake of other monoamine neurotransmitters such as norepinephrine and serotonin.
Biochemical and Physiological Effects
The effects of this compound on the brain and body are complex and depend on various factors such as dose, route of administration, and individual differences. This compound has been found to increase locomotor activity in animals, suggesting a stimulant-like effect. It has also been found to increase dopamine levels in certain brain regions, which can have effects on mood, motivation, and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride as a pharmacological tool is its high potency and selectivity for DAT inhibition. This makes it useful for studying the role of DAT in dopamine signaling and related behaviors. However, this compound also has limitations such as its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Orientations Futures
There are several future directions for research on 4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride and related compounds. One area of interest is in the development of more selective and potent DAT inhibitors for use in studying dopamine signaling. Another area is in the investigation of the effects of this compound on other neurotransmitter systems and related behaviors. Additionally, there is potential for the use of this compound as a therapeutic agent for certain neurological and psychiatric disorders.
Applications De Recherche Scientifique
4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride has been used in a variety of scientific studies to investigate its potential as a pharmacological tool. One area of research has been in the study of the dopamine transporter (DAT), a protein that is responsible for the reuptake of dopamine from the synapse. This compound has been found to be a potent inhibitor of DAT, making it useful for studying the role of DAT in dopamine signaling.
Propriétés
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenoxy]propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2.ClH/c15-14(16,17)12-3-1-4-13(11-12)20-8-2-5-18-6-9-19-10-7-18;/h1,3-4,11H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHBBRZSNQTDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)

![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)